molecular formula C12H15NO2 B1456532 Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 858022-64-7

Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B1456532
CAS No.: 858022-64-7
M. Wt: 205.25 g/mol
InChI Key: NPONDHXJAVTEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate” is a chemical compound with the CAS Number: 858022-64-7 . It has a molecular weight of 205.26 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is “this compound” and its InChI Code is "1S/C12H15NO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h6-7H,2-5,13H2,1H3" .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 205.26 .

Scientific Research Applications

Synthetic Methodologies

A notable application of similar tetrahydronaphthalene derivatives is in synthetic organic chemistry, where they serve as key intermediates in the synthesis of complex molecules. For instance, Göksu et al. (2003) developed a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, demonstrating the utility of these compounds in synthesizing biologically active molecules (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003). Another study by Göksu et al. (2006) presented an alternative synthesis of the dopaminergic drug 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, highlighting the pharmaceutical relevance of these compounds (Göksu, SeÇen, & Sütbeyaz, 2006).

Biological Activities

Hamdy et al. (2013) reported the synthesis, tumor inhibitory, and antioxidant activities of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives. This study suggests the potential of tetrahydronaphthalene derivatives in developing therapeutic agents with antioxidant and anticancer properties (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

Material Science and Enzymatic Studies

In material science and enzymatic studies, Li, Rantapaju, & Kanerva (2011) explored the kinetic resolution of cyclic quaternary α-amino esters using Candida antarctica lipase B. This research underscores the significance of tetrahydronaphthalene derivatives in enantioselective synthesis, which is crucial for creating substances with specific optical activities (Li, Rantapaju, & Kanerva, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h6-7H,2-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPONDHXJAVTEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2CCCCC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 2
Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 3
Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 4
Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 6
Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.